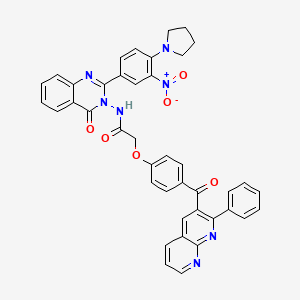
Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a pyrocatechol moiety and a piperazine ring substituted with an o-tolyl group. The dihydrobromide and hydrate forms add to its stability and solubility, making it useful in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate typically involves multiple steps. The initial step often includes the formation of the pyrocatechol derivative, followed by the introduction of the piperazine ring. The o-tolyl group is then added to the piperazine ring through a substitution reaction. The final steps involve the formation of the dihydrobromide salt and the addition of water to form the hydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate undergoes various chemical reactions, including:
Oxidation: The pyrocatechol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The piperazine ring allows for substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of the pyrocatechol moiety can lead to the formation of quinones, while substitution reactions can introduce various functional groups to the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate is used to study enzyme interactions and receptor binding due to its ability to interact with biological molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific receptors makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate involves its interaction with specific molecular targets. The pyrocatechol moiety can interact with enzymes and receptors, while the piperazine ring can bind to various biological molecules. These interactions can modulate biological pathways, leading to specific effects.
Comparison with Similar Compounds
Similar Compounds
Pyrocatechol: A simpler compound with similar oxidation properties.
Piperazine: A basic structure that forms the backbone of the compound.
o-Tolyl Piperazine: A derivative with similar substitution patterns.
Uniqueness
What sets Pyrocatechol, 4-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-, dihydrobromide, hydrate apart is its combination of these functional groups, which provides a unique set of chemical and biological properties. This makes it more versatile and useful in various applications compared to its simpler counterparts.
Properties
CAS No. |
102366-99-4 |
|---|---|
Molecular Formula |
C19H28Br2N2O3 |
Molecular Weight |
492.2 g/mol |
IUPAC Name |
4-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol;hydrate;dihydrobromide |
InChI |
InChI=1S/C19H24N2O2.2BrH.H2O/c1-15-4-2-3-5-17(15)21-12-10-20(11-13-21)9-8-16-6-7-18(22)19(23)14-16;;;/h2-7,14,22-23H,8-13H2,1H3;2*1H;1H2 |
InChI Key |
RCJYWGKKZFNUNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC3=CC(=C(C=C3)O)O.O.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


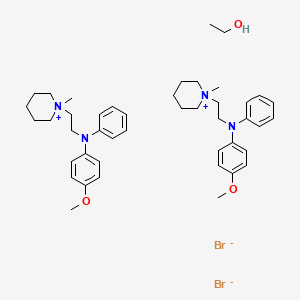
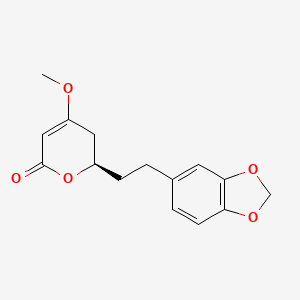
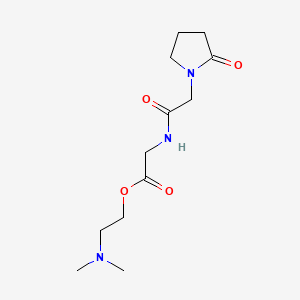
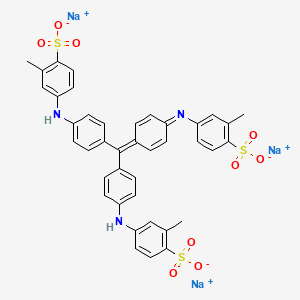


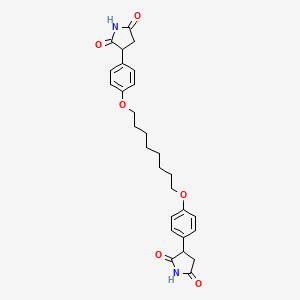
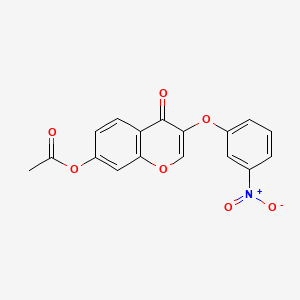
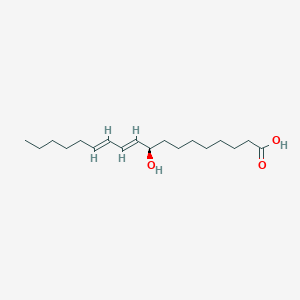

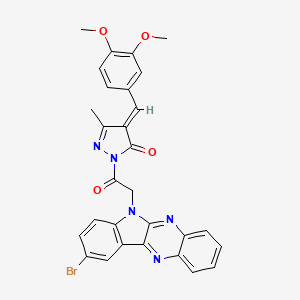
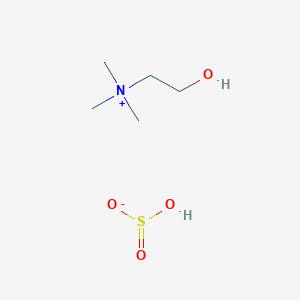
![4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid](/img/structure/B15186999.png)
